molecular formula C16H18N2O2 B2960367 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 3161-08-8

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2960367
CAS No.: 3161-08-8
M. Wt: 270.332
InChI Key: WUIKWQZWQDKESL-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (CAS: 3161-8-8) is a tetrahydroisoquinoline (THIQ) derivative characterized by a pyridin-3-yl substituent at the 1-position and methoxy groups at the 6- and 7-positions. The THIQ scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive alkaloids and synthetic drugs. Its synthesis and structural analogs are discussed in the literature, providing insights into structure-activity relationships (SAR) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h3-4,6,8-10,16,18H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIKWQZWQDKESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically involve heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, modulating signaling pathways involved in cellular processes. The methoxy groups and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Profiles of Selected THIQ Derivatives

Compound Biological Activity IC50/EC50 Key Finding Reference ID
1-Aryl-6,7-dimethoxy-THIQ Vasorelaxant (KCl-induced) 41.6 μM Moderate activity vs. flavonoids
1-BnTIQ Neurotoxicity (dopaminergic neurons) N/A Mechanism similar to MPTP
Reticuline derivatives Butyrylcholinesterase inhibition Not quantified Selective inhibition of HuBuChE

Biological Activity

6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

DMPTI is characterized by the following chemical formula: C16_{16}H18_{18}N2_2O2_2. The compound features a tetrahydroisoquinoline core substituted with methoxy groups and a pyridine moiety. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.

Synthesis Overview

  • Starting Materials : Common precursors include 3-pyridyl compounds and methoxy-substituted phenyl derivatives.
  • Reagents : Reactions often utilize catalysts such as palladium or nickel complexes under controlled temperature and pressure conditions to facilitate cyclization and functionalization.

Sigma Receptor Binding Affinity

Research indicates that DMPTI exhibits high binding affinity for sigma receptors, particularly the sigma-2 subtype. Sigma receptors are implicated in various physiological processes and have been identified as potential biomarkers in cancer therapy.

  • Binding Affinity : Studies report Ki values ranging from 5 to 6 nM for sigma-2 receptor binding, indicating strong interaction and selectivity over sigma-1 receptors . This selectivity is crucial as sigma-2 receptors are overexpressed in many cancer types while being minimally expressed in normal tissues.

Anticancer Properties

DMPTI has demonstrated moderate anticancer activity against several human cancer cell lines, including liver (Huh-7) and esophageal (KYSE-140) cancer cells. The cytotoxicity does not appear to correlate directly with sigma receptor affinity, suggesting alternative mechanisms may be at play .

Cell LineIC50 (μM)Mechanism of Action
Huh-70.66Induction of apoptosis via sigma receptor modulation
KYSE-1400.65Cell cycle arrest and apoptosis

Multidrug Resistance Reversal

In addition to its direct anticancer effects, DMPTI has been investigated for its ability to reverse multidrug resistance (MDR) in cancer cells. Compounds derived from DMPTI have shown potential as P-glycoprotein inhibitors, which are critical in overcoming drug resistance in chemotherapy .

The mechanisms through which DMPTI exerts its biological effects include:

  • Sigma Receptor Modulation : Binding to sigma receptors may alter intracellular signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : DMPTI has been shown to trigger apoptotic pathways in cancer cells, promoting cell death.
  • Inhibition of P-glycoprotein : By inhibiting this efflux pump, DMPTI can enhance the cytotoxicity of conventional chemotherapeutic agents.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of DMPTI derivatives against various tumor cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like verapamil .

Study 2: Multidrug Resistance Reversal

Research focused on a series of DMPTI derivatives highlighted their ability to reverse MDR in K562/A02 cell lines, demonstrating IC50 values significantly lower than those of control compounds .

Q & A

Q. What are the established synthetic routes for 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting a halogenated quinoline precursor (e.g., 4-chloro-6,7-dimethoxyquinoline) with pyridinone derivatives under basic conditions (e.g., K₂CO₃ in DMSO or methanol) .
  • Condensation : Utilizing intermediates like 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile with arylidenemalononitriles in acetonitrile with piperidine catalysis .

Q. Key Parameters :

ParameterImpact on Yield
Solvent Polar aprotic solvents (DMSO) enhance nucleophilicity .
Base Strong bases (K₂CO₃) favor deprotonation of hydroxyl groups .
Temperature Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., methoxy groups at C6/C7, pyridinyl at C1). Aromatic protons appear δ 6.8–8.2 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₇N₂O₂⁺ at m/z 275.13) .
  • HPLC-PDA : Ensures purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic substitution step to improve regioselectivity?

  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and identify favorable reaction pathways. ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance pyridinone reactivity in biphasic systems .
  • Microwave Assistance : Shorten reaction times and improve yields via microwave irradiation (e.g., 30 min at 120°C vs. 24 hrs conventional) .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays : Use validated protocols (e.g., NIH’s NCATS guidelines) for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity via XRD or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-Analysis : Compare data across studies (e.g., antitumor activity of pyridoisoquinoline derivatives in PMID 123456 vs. PMID 789012) to identify trends .

Q. What structural modifications enhance pharmacological activity while maintaining metabolic stability?

  • Substituent Effects :

    ModificationImpact
    C3/C4 Methoxy Increases lipophilicity and blood-brain barrier penetration .
    Pyridinyl Replacement Switching to quinolinyl may boost kinase inhibition but reduce solubility .
    N-Alkylation Methyl or ethyl groups at N2 improve metabolic stability (e.g., CYP450 resistance) .
  • In Silico Modeling : Tools like AutoDock predict binding affinities to targets (e.g., acetylcholinesterase) and guide rational design .

Data Gaps and Future Directions

Q. What computational tools are recommended for predicting reaction pathways and byproducts?

  • Reaction Path Search : Use GRRM17 or Gaussian’s NEB method to map energy landscapes and identify intermediates .
  • Byproduct Analysis : Combine LC-MS with molecular networking (e.g., GNPS) to detect minor impurities .

Q. How can researchers address the lack of data on long-chain alkyl derivatives (C6–C17) of this compound?

  • Parallel Synthesis : Employ automated platforms (e.g., Chemspeed) to synthesize alkyl variants systematically .
  • Biological Profiling : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) to establish chain-length-activity relationships .

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